2,4,6-Trimethylcumene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5980-96-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChI Key |
OBSKMRWMGXHFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trimethylcumene and Its Precursors
Established Synthetic Pathways to 2,4,6-Trimethylcumene
Traditional methods for the synthesis of this compound often rely on classical organic reactions, such as Friedel-Crafts alkylation, and multi-step sequences starting from simpler aromatic compounds.
The most direct route to this compound is the Friedel-Crafts alkylation of mesitylene (B46885) (1,3,5-trimethylbenzene). This reaction introduces an isopropyl group onto the mesitylene ring. The existing methyl groups on mesitylene are ortho, para-directing, and since all the unsubstituted positions are equivalent, the isopropylation can only yield the desired product.
Common alkylating agents for this purpose include isopropyl halides (e.g., 2-chloropropane), isopropanol (B130326), and propene, typically in the presence of a Lewis acid or a solid acid catalyst. mt.comwikipedia.org For instance, the alkylation of mesitylene with 2-propanol has been studied using various catalysts. acs.orgdeepdyve.com The reaction proceeds via the formation of an isopropyl carbocation, which then attacks the electron-rich mesitylene ring.
A key challenge in this approach is to control polyalkylation. Since the product, this compound, is also reactive towards electrophilic attack, reaction conditions must be carefully optimized to favor mono-isopropylation. lumenlearning.com
A multi-step synthesis allows for greater control over the final substitution pattern, starting from a simple and readily available precursor like benzene (B151609). A plausible synthetic route is outlined below:
Friedel-Crafts Acylation of Benzene: Benzene can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone (B1677668). pressbooks.pub This step is generally preferred over direct alkylation to avoid polyalkylation and carbocation rearrangements. wikipedia.org
Reduction of the Ketone: The keto group of propiophenone can be reduced to a propyl group to form n-propylbenzene. This is typically achieved through methods like the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Friedel-Crafts Alkylation with Methyl Halide: n-Propylbenzene can then be subjected to Friedel-Crafts alkylation using a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst. The propyl group is an ortho, para-director, leading to a mixture of 1-propyl-2-methylbenzene, 1-propyl-4-methylbenzene, and some di- and tri-methylated products.
Isomerization and Disproportionation: The mixture of alkylbenzenes can be subjected to isomerization and disproportionation conditions, often using a strong acid catalyst, to enrich the desired this compound isomer. This process takes advantage of the thermodynamic stability of the different isomers.
This multi-step approach, while longer, provides a way to build the molecule with a higher degree of control over the substitution pattern. lumenlearning.comlibretexts.org
The use of solid acid catalysts, particularly zeolites, has become a significant area of research for the synthesis of this compound and other alkylated aromatics. Zeolites offer several advantages over traditional Lewis acids, including easier separation, reusability, and the potential for shape selectivity. nih.govmdpi.com
For the alkylation of mesitylene with isopropanol or propene, various zeolites such as H-ZSM-5, mordenite, and Beta zeolites have been investigated. acs.orgmdpi.com The pore structure and acidity of the zeolite play a crucial role in the catalytic activity and selectivity of the reaction. nih.gov For instance, large-pore zeolites are generally required to accommodate the bulky mesitylene molecule and the transition state of the alkylation reaction. researchgate.net
The following table summarizes some of the catalytic systems used for the alkylation of mesitylene.
| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference(s) |
| UDCaT-4 | 2-propanol | 220 | High conversion of mesitylene, monoalkylated product as major product. | acs.org |
| Zeolites | Benzyl alcohol | 80 | Hierarchical ZSM-5 zeolites showed greater catalytic activity than conventional ZSM-5. | acs.org |
| Deloxan® | Propene/2-propanol | Variable | Continuous flow reaction in supercritical CO2, 100% selectivity for mono-alkylated product at 50% conversion. | rsc.org |
| FeY Zeolite | tert-butylchloride | - | Characterization of alkylation occurring within the zeolite pores. | scielo.br |
Novel and Emerging Methodologies in the Preparation of this compound Analogues
Recent research has focused on developing more sustainable and efficient methods for the synthesis of sterically demanding aromatic compounds, including analogues of this compound.
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing sterically hindered aromatics, this includes the use of solid acid catalysts to replace corrosive and difficult-to-handle Lewis acids, and the exploration of alternative reaction media. scielo.br
The use of zeolites as catalysts is a prime example of a greener approach, as they are non-corrosive, reusable, and can be designed for high selectivity, minimizing waste. nih.govmdpi.com Another innovative approach is the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a solvent for Friedel-Crafts alkylation. rsc.org This method offers the advantages of a non-toxic, non-flammable solvent that is easily removed from the reaction mixture, simplifying product purification. rsc.org
Achieving high chemo- and regioselectivity is a central goal in modern organic synthesis. For sterically hindered aromatics, this means controlling the position of substitution on the aromatic ring to produce a single desired isomer.
Shape-selective catalysis with zeolites is a powerful tool for achieving regioselectivity. The defined pore structure of certain zeolites can control which isomers are formed by allowing only transition states leading to specific products to fit within the catalyst's pores. colab.wsresearchgate.net
Modern organocatalysis also offers new routes to polysubstituted aromatics with high selectivity. While specific applications to this compound are not widely reported, these methods represent a promising area for future development. These reactions often proceed under mild conditions and can offer excellent control over the substitution pattern.
Scale-Up Considerations and Process Optimization in Academic Synthesis
The transition of a synthetic procedure from a small, bench-top scale (milligrams to grams) to a larger scale (multi-gram to kilograms) within an academic research environment presents a unique set of challenges and demands rigorous process optimization. Unlike industrial production, where economic feasibility is paramount, academic scale-up is typically driven by the need to produce sufficient quantities of a target compound, such as this compound, for further research applications, including material science or advanced biological studies. asischem.com This process involves moving beyond simple glassware to more controlled reactor systems and requires a systematic approach to ensure safety, efficiency, and reproducibility. chemopharm.como2h.com
A primary challenge in scaling the synthesis of this compound, which is often prepared via Friedel-Crafts alkylation of a precursor like pseudocumene, lies in managing the reaction's inherent characteristics. nih.govlibretexts.org Friedel-Crafts reactions are notoriously difficult to control, with issues that become more pronounced at larger volumes. Key considerations include managing heat evolution (exothermicity), ensuring efficient mixing (mass transfer), and controlling selectivity to minimize unwanted byproducts. numberanalytics.com
Process optimization in academia has evolved from traditional "one-factor-at-a-time" (OFAT) methods to more sophisticated statistical approaches like Design of Experiments (DoE). whiterose.ac.uk DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, catalyst loading, reactant ratios), providing a comprehensive understanding of their interactions and leading to a more robust and optimized process. whiterose.ac.uk This is often coupled with the use of automated laboratory reactors and in-line analytical techniques that provide real-time data on reaction progress, enabling rapid adjustments and informed decision-making. semanticscholar.org
Key Challenges and Mitigation Strategies in Scaling Up Friedel-Crafts Alkylation
When scaling up the synthesis of this compound from its precursors, several critical challenges must be addressed. The choice of catalyst and reaction conditions plays a pivotal role in overcoming these hurdles.
Table 1: Common Challenges in Friedel-Crafts Alkylation Scale-Up and Corresponding Mitigation Strategies
| Challenge | Description | Mitigation Strategies in Academic Labs |
|---|---|---|
| Polyalkylation | The introduction of multiple alkyl groups onto the aromatic ring, as the initial product is often more reactive than the starting material. libretexts.orgucalgary.ca | Use a large excess of the aromatic precursor (e.g., pseudocumene) to increase the statistical probability of mono-alkylation. numberanalytics.comucalgary.ca Employ shape-selective heterogeneous catalysts like zeolites that sterically hinder the formation of bulkier, polyalkylated products. numberanalytics.com |
| Carbocation Rearrangement | The alkyl carbocation intermediate can rearrange to a more stable form before alkylating the aromatic ring, leading to isomeric impurities. nih.govlibretexts.org | This is less of a concern with isopropylating agents which form a stable secondary carbocation. However, careful selection of the catalyst and temperature can help minimize any potential rearrangements. |
| Catalyst Deactivation | The catalyst (especially Lewis acids or zeolites) can lose activity due to coking (formation of heavy byproducts on the catalyst surface) or reaction with impurities. numberanalytics.commdpi.com | Utilize heterogeneous catalysts that can be filtered and potentially regenerated. For zeolites, regeneration can sometimes be achieved by calcination at high temperatures to burn off coke deposits. rsc.org |
| Mass and Heat Transfer | Inefficient stirring can lead to localized "hot spots" and poor distribution of reactants and catalysts, affecting yield and selectivity. The exothermic nature of the reaction can be difficult to manage in larger flasks. chimia.ch | Transition from magnetic stirrers to overhead mechanical stirrers for better mixing. Use a jacketed lab reactor system to provide precise and uniform temperature control. chemopharm.comchimia.ch |
| Workup and Purification | Handling large volumes of reaction mixtures, especially those involving quenching strong Lewis acids like aluminum chloride, can be hazardous and cumbersome. Purification by chromatography becomes impractical. | Design processes that use heterogeneous, recoverable catalysts to simplify workup. nih.gov Optimize the reaction to yield a product of high purity that can be purified by crystallization or distillation rather than chromatography. o2h.com |
Process Optimization using Zeolite Catalysts: A Case Study
Recent academic research has focused on using solid acid catalysts, such as zeolites, to overcome many of the limitations of traditional Lewis acids in Friedel-Crafts type reactions. Zeolites offer advantages like reusability, reduced waste, and shape selectivity, which can be tuned to favor the desired product isomer.
A relevant example from academic literature is the alkylation of pseudocumene using zeolite catalysts in fixed-bed reactors. While the specific goal in some studies is the production of durene via methylation, the principles of process optimization are directly applicable to the synthesis of this compound. mdpi.commdpi.com In one study, an IM-5 zeolite catalyst was modified and tested for the alkylation of pseudocumene. mdpi.com The optimization focused on enhancing catalyst stability and product selectivity by altering its acidic properties and porous structure.
Table 2: Research Findings on the Optimization of Pseudocumene Alkylation over Modified IM-5 Zeolite Catalyst
| Catalyst Sample | Modifier Concentration | Pseudocumene Conversion (at 10h) | Durene Selectivity (at 10h) | Key Observation |
|---|---|---|---|---|
| Parent IM-5 | 0 M | ~85% | ~25% | Showed rapid deactivation over time. mdpi.com |
| IM-5-0.01 | 0.01 M | ~90% | ~20% | Exhibited superior activity and stability due to a stable framework and efficient product diffusion from expanded mesopores. mdpi.com |
These data are adapted from a study on pseudocumene alkylation with methanol (B129727) to illustrate process optimization principles. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethylcumene
Electrophilic Aromatic Substitution Dynamics in 2,4,6-Trimethylcumene
This compound, a polysubstituted aromatic hydrocarbon, presents a unique case study for electrophilic aromatic substitution (EAS) reactions. The interplay of steric and electronic effects from its four alkyl substituents governs its reactivity, influencing both the speed of reactions and the orientation of incoming electrophiles.
The reactivity of an aromatic ring is significantly influenced by the size and arrangement of its substituents. In this compound, the benzene (B151609) ring is decorated with three methyl groups and a bulky isopropyl (cumyl) group. This dense substitution pattern creates considerable steric hindrance, which is a dominant factor in determining the outcome of electrophilic attacks.
Regioselectivity: In a typical electrophilic aromatic substitution reaction, substituents direct incoming electrophiles to specific positions. Alkyl groups, like methyl and isopropyl, are classified as activating groups that direct incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iqminia.edu.eg However, in this compound, the C2, C4, and C6 positions are occupied. The remaining open positions are C3 and C5. The isopropyl group at C1 and the methyl groups at C2 and C6 create a sterically crowded environment, making it difficult for an electrophile to approach the C3 and C5 positions. youtube.comyoutube.com Due to the significant bulk of the t-butyl group, which is comparable in size to the isopropyl group, substitution at positions ortho to it is highly disfavored. youtube.com Therefore, electrophilic attack is overwhelmingly directed to the least sterically hindered available carbon atom. youtube.com For this compound, the positions at C3 and C5 are the only ones available for substitution.
| Position on Ring | Substituent | Steric Environment | Likelihood of Electrophilic Attack |
| C1 | Isopropyl | Occupied | None |
| C2 | Methyl | Occupied | None |
| C3 | Hydrogen | Hindered by C2-Methyl and C4-Methyl | Low to Moderate |
| C4 | Methyl | Occupied | None |
| C5 | Hydrogen | Hindered by C4-Methyl and C6-Methyl | Low to Moderate |
| C6 | Methyl | Occupied | None |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the chemical or biological activity of compounds based on their molecular structures. In the context of electrophilic aromatic substitution, QSAR can correlate reaction rates and product distributions with physicochemical descriptors of the substituents. nih.gov
For polysubstituted benzenes like this compound, a successful QSAR model must incorporate parameters that account for:
Electronic Effects: The Hammett equation is a foundational tool in this area, using substituent constants (σ) to quantify a substituent's electron-donating or electron-withdrawing nature. wikipedia.orglibretexts.org
Steric Effects: Parameters such as Taft's steric parameter (Es) are used to quantify the steric bulk of substituents, which is a critical factor for this compound. umich.edu
Hydrophobic Effects: While less critical for reaction mechanisms in homogenous solutions, hydrophobicity (logP) can play a role in multiphase reaction systems.
A QSAR analysis for the electrophilic substitution of this compound would likely show that steric parameters are the predominant factor in determining reactivity and regioselectivity. umich.edu The model would predict a low reactivity for positions flanked by bulky groups, even if they are electronically activated.
| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) | Nature of Effect |
| Methyl (-CH₃) | -0.17 | 0.00 | Activating, Ortho/Para-Directing |
| Isopropyl (-CH(CH₃)₂) | -0.15 | -0.47 | Activating, Ortho/Para-Directing |
Data represents typical values used in QSAR studies to quantify electronic and steric effects.
Both methyl and isopropyl (cumyl) groups are classified as activating groups in electrophilic aromatic substitution. masterorganicchemistry.com They donate electron density to the aromatic ring primarily through an inductive effect, where the sp³-hybridized carbons of the alkyl groups push electron density towards the sp²-hybridized carbons of the ring. minia.edu.eglibretexts.org
This electron donation has two major consequences:
Increased Nucleophilicity: By increasing the electron density of the benzene ring, the substituents make the ring a stronger nucleophile, thus increasing its reactivity toward electrophiles. msu.edu
Stabilization of the Intermediate: The rate-determining step of EAS is the formation of a positively charged carbocation intermediate known as the arenium ion or sigma complex. masterorganicchemistry.comuci.edu Electron-donating groups stabilize this intermediate by dispersing the positive charge, which lowers the activation energy of the reaction and increases the reaction rate.
In this compound, the cumulative inductive effect of four alkyl groups makes the aromatic ring highly electron-rich. This strong electronic activation is in constant competition with the severe steric hindrance discussed previously. While the electronic effects prime the molecule for rapid reaction, the steric profile dictates where, and how easily, that reaction can occur.
Oxidative and Reductive Transformations of this compound
The oxidation of alkylbenzenes is a fundamental transformation that can yield alcohols, aldehydes, ketones, or carboxylic acids. asianpubs.org The reaction pathway and product selectivity are highly dependent on the oxidizing agent and reaction conditions. For this compound, the potential sites of oxidation are the methyl groups and the isopropyl group.
The C-H bonds at the benzylic position (the carbon atom directly attached to the aromatic ring) are weaker than other aliphatic C-H bonds and are therefore more susceptible to oxidation. cardiff.ac.uk The isopropyl group of this compound has a tertiary benzylic hydrogen, which is particularly reactive.
Selective Oxidation: Mild oxidizing agents can selectively target the benzylic positions. The oxidation often proceeds via a radical chain mechanism. desy.de
Oxidation of the Isopropyl Group: The tertiary benzylic C-H on the isopropyl group is the most likely site for initial oxidation. This can lead to the formation of 2-(2,4,6-trimethylphenyl)propan-2-ol. Further oxidation under more forceful conditions could lead to cleavage of the C-C bond.
Oxidation of Methyl Groups: The methyl groups can also be oxidized, typically to carboxylic acids, but this generally requires harsher conditions than the oxidation of the isopropyl group's benzylic C-H.
Finding catalytic systems that can achieve high selectivity for a specific position, especially in a molecule with multiple potential reaction sites, is a significant challenge in synthetic chemistry. desy.deethz.ch Systems using catalysts like cerium or chromium compounds have been explored for the selective oxidation of alkyl aromatics. asianpubs.org
| Potential Oxidation Site | Type of C-H Bond | Relative Reactivity | Likely Product (Mild Conditions) |
| Isopropyl Group (Benzylic C-H) | Tertiary | High | 2-(2,4,6-trimethylphenyl)propan-2-ol |
| Methyl Groups (Benzylic C-H) | Primary | Low | 2,4-dimethyl-6-(hydroxymethyl)cumene |
The reduction of aromatic compounds involves the addition of hydrogen across the ring, converting the aromatic system into a cyclohexane (B81311) derivative. This process, known as catalytic hydrogenation, typically requires high pressures of hydrogen gas and a metal catalyst (e.g., platinum, rhodium, or nickel) under forcing conditions, due to the inherent stability of the aromatic ring. libretexts.orgopenstax.org
For this compound, hydrogenation results in the formation of 1-isopropyl-2,4,6-trimethylcyclohexane. The stereochemistry of this product is of key interest.
Syn-Addition: Catalytic hydrogenation involves the addition of hydrogen atoms to the same face of the ring system. This is known as syn-addition. youtube.com The flat aromatic ring adsorbs onto the surface of the metal catalyst, and hydrogen atoms are delivered from the catalyst surface to one side of the ring.
Formation of Stereoisomers: As the six hydrogen atoms add to one face of the ring, the four substituents (one isopropyl and three methyl groups) will all be oriented on the opposite face in the initial product, leading to a cis relationship between them relative to the newly added hydrogens. However, due to the tetrahedral nature of the resulting sp³ carbons, multiple stereoisomers are possible. The most stable conformation of the resulting cyclohexane ring will have the bulky substituents in equatorial positions to minimize steric strain. The precise mixture of diastereomers formed can depend on the specific catalyst and reaction conditions used. The reduction of a sterically hindered ketone, a related process, can also present significant stereochemical challenges. reddit.com
Exploration of Radical and Pericyclic Reactions Involving this compound
The chemical reactivity of this compound in the realm of radical and pericyclic reactions is largely dictated by its unique structure, which features a sterically crowded aromatic ring. The presence of three methyl groups and an isopropyl group significantly influences the accessibility of the aromatic pi system and the reactivity of the benzylic protons.
Radical Reactions:
The most probable radical reactions involving this compound occur at the benzylic positions, as the resulting benzylic radicals are stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.org The compound offers two types of benzylic hydrogens: those on the methyl groups and the single hydrogen on the isopropyl group.
Hydrogen Abstraction: Free radical halogenation, for instance, proceeds via a radical chain mechanism where the propagation step involves the abstraction of a hydrogen atom to form a stable radical. chemistrysteps.comwikipedia.org In the case of this compound, the tertiary benzylic hydrogen of the isopropyl group is expected to be preferentially abstracted over the primary hydrogens of the methyl groups. This is due to the lower bond dissociation energy of a tertiary C-H bond compared to a primary C-H bond, leading to a more stable tertiary benzylic radical.
Oxidation: The benzylic positions of alkylbenzenes are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. chemistrysteps.comchemistry.coach This process is also believed to proceed through radical intermediates. For this compound, oxidation would be expected to occur at the benzylic carbons. Under vigorous conditions, all alkyl groups could potentially be oxidized to carboxylic acids, though the steric hindrance might necessitate harsh reaction conditions. The oxidation of alkylbenzenes with at least one benzylic hydrogen can yield benzoic acid derivatives. libretexts.org
Pericyclic Reactions:
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. pressbooks.pub The significant steric bulk imposed by the three methyl groups and the isopropyl group on the this compound ring presents a substantial barrier to its participation in most pericyclic reactions, particularly those requiring the approach of another reactant to the aromatic pi system.
Cycloaddition Reactions: Diels-Alder reactions, a class of [4+2] cycloadditions, are powerful methods for forming six-membered rings. nih.gov However, for an aromatic compound like benzene to act as the diene component, the reaction is generally unfavorable due to the loss of aromaticity in the product. While some examples of benzene participating in Diels-Alder reactions exist, the steric hindrance in this compound would make such a reaction exceptionally difficult. The approach of a dienophile to the aromatic ring would be severely impeded by the flanking methyl and isopropyl groups. libretexts.org
Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions. libretexts.org It is difficult to envision a scenario where this compound itself would undergo a typical electrocyclic reaction, as it lacks the necessary conjugated polyene system that can cyclize.
Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. pressbooks.publibretexts.org While theoretically possible, the steric crowding around the aromatic ring of this compound would likely hinder the necessary orbital interactions for such rearrangements to occur, or would require significant energy input to overcome the steric barriers.
Due to the profound steric hindrance, there is a lack of specific research detailing the successful participation of this compound in pericyclic reactions. The electronic contributions of the alkyl groups, which are electron-donating, would typically increase the electron density of the aromatic ring, potentially making it a more reactive diene in a Diels-Alder reaction. However, in this case, the steric effects are overwhelmingly dominant and effectively shut down this mode of reactivity.
Acid-Base Properties and Their Modulation by Steric and Electronic Factors
The acid-base properties of this compound are subtle and are primarily understood in the context of its behavior as a very weak carbon acid (deprotonation of a benzylic C-H) or as a weak base (protonation of the aromatic ring). These properties are modulated by a combination of electronic effects from the alkyl substituents and significant steric hindrance.
Acidity:
The acidity of a hydrocarbon refers to its ability to donate a proton. In this compound, the most acidic protons are the benzylic hydrogens. The removal of a benzylic proton would generate a carbanion, which is stabilized by resonance delocalization of the negative charge onto the aromatic ring.
Electronic Effects: All four alkyl groups (three methyl and one isopropyl) are electron-donating groups (EDGs) through an inductive effect. EDGs increase the electron density on the aromatic ring, which destabilizes the resulting carbanion upon deprotonation. A higher electron density on the ring would lead to increased electron-electron repulsion with the negative charge of the carbanion, making the compound less acidic compared to benzene or toluene.
Steric Factors: The steric crowding around the benzylic positions can influence their acidity. While steric hindrance can sometimes inhibit the approach of a base to abstract a proton, in the gas phase, increased alkyl substitution can enhance acidity through polarizability effects, which stabilize the resulting anion. However, in solution, the bulky nature of the 2,4,6-trimethylcumyl group would likely hinder the solvation and stabilization of the conjugate base, thereby decreasing the acidity. youtube.com The steric hindrance in ortho-substituted benzoic acids, for example, can force the carboxyl group out of the plane of the benzene ring, affecting resonance and acidity. libretexts.org
Basicity:
The aromatic ring of this compound can act as a weak Lewis base and accept a proton from a strong acid. This protonation occurs at one of the ring carbons to form a resonance-stabilized carbocation known as an arenium ion.
Electronic Effects: The electron-donating nature of the four alkyl groups increases the electron density of the pi system of the benzene ring. This enhanced electron density makes the ring more nucleophilic and thus more basic compared to benzene, toluene, or even xylenes. Protonation of the ring is therefore more favorable.
Steric Factors: Steric hindrance plays a crucial role in determining the site of protonation and the stability of the resulting arenium ion. The proton will preferentially add to a ring carbon that is least sterically encumbered. Furthermore, the steric strain associated with the formation of the tetrahedral, sp3-hybridized carbon in the arenium ion can be influenced by the bulky substituents. The relief of steric strain upon protonation can sometimes be a driving force.
The table below provides a qualitative comparison of the expected acid-base properties of this compound with related, less substituted alkylbenzenes.
| Compound | Relative Acidity (Benzylic C-H) | Relative Basicity (Aromatic Ring) | Key Influencing Factors |
|---|---|---|---|
| Toluene | Higher | Lower | One electron-donating methyl group. |
| p-Xylene | Lower | Higher | Two electron-donating methyl groups. |
| Mesitylene (B46885) (1,3,5-Trimethylbenzene) | Lower | Higher | Three electron-donating methyl groups. |
| Cumene (B47948) (Isopropylbenzene) | Higher (tertiary C-H) | Higher | One electron-donating isopropyl group. |
| This compound | Lowest | Highest | Four electron-donating alkyl groups and significant steric hindrance. |
Advanced Spectroscopic and Structural Characterization of 2,4,6 Trimethylcumene Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 2,4,6-trimethylcumene. This technique provides insights into the molecule's connectivity, dynamic processes, and solid-state arrangement.
Elucidation of Conformational Dynamics via Dynamic NMR Techniques
Dynamic NMR (DNMR) spectroscopy is instrumental in studying the conformational changes in molecules, such as restricted bond rotation and ring flipping processes. ucl.ac.uk For a molecule like this compound, DNMR can be employed to investigate the rotational barriers of the methyl and isopropyl groups attached to the benzene (B151609) ring. ucl.ac.ukias.ac.in The rotation around the bond connecting the isopropyl group to the aromatic ring, as well as the rotations of the methyl groups, can be hindered due to steric interactions with the adjacent methyl groups.
At low temperatures, the rotation may be slow on the NMR timescale, leading to distinct signals for non-equivalent protons or carbons. montana.edu As the temperature increases, the rate of rotation increases. When the rate of this chemical exchange becomes comparable to the difference in resonance frequencies of the exchanging sites, the NMR signals broaden. montana.edu At the coalescence temperature (Tc), the individual peaks merge into a single broad signal. mdpi.com By analyzing the line shapes of the NMR spectra at various temperatures, it is possible to determine the kinetic parameters and the free energy of activation (ΔG‡) for the rotational process. ucl.ac.ukrsc.org The typical energy barriers that can be measured by NMR range from 30 to 100 kJ/mol. ucl.ac.uk
Solid-State NMR for Packing and Crystalline Information
While solution-state NMR provides information about molecules in a tumbled, isotropic environment, solid-state NMR (ssNMR) offers detailed insights into the structure, packing, and dynamics of molecules in the crystalline or amorphous solid state. huji.ac.ilresearchgate.net In the solid state, the spectral lines are typically broad due to factors like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. huji.ac.il Techniques such as magic-angle spinning (MAS) and cross-polarization (CP) are employed to obtain high-resolution spectra of solids. huji.ac.ilmdpi.com
For this compound, ssNMR can reveal information about its crystalline packing. Different crystalline forms, or polymorphs, would exhibit distinct ssNMR spectra due to differences in the local environment of the nuclei. mdpi.com The ¹³C ssNMR spectrum, for instance, would show different chemical shifts for the carbon atoms depending on the intermolecular interactions and the symmetry of the crystal lattice. researchgate.net Furthermore, two-dimensional ssNMR experiments can be used to establish through-space connectivities between nuclei, providing valuable constraints for determining the crystal structure. huji.ac.il Information about molecular mobility in the solid state, such as the rotation of methyl groups, can also be obtained from ssNMR relaxation time measurements. researchgate.net
Heteronuclear NMR Applications for Structural Confirmation
Heteronuclear NMR experiments, which probe the correlations between different types of nuclei (most commonly ¹H and ¹³C), are indispensable for the unambiguous structural elucidation of organic molecules like this compound. organicchemistrydata.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. savemyexams.com For this compound, due to its symmetry, a specific number of signals would be expected in the ¹³C NMR spectrum, corresponding to the unique carbon environments in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. savemyexams.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine one-bond correlations between protons and carbons. columbia.edu It is a highly sensitive technique that allows for the direct identification of which protons are attached to which carbon atoms. columbia.eduresearchgate.net In an edited HSQC spectrum, the signals for CH and CH₃ groups appear with opposite phase to those of CH₂ groups, providing additional structural information. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivities between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduwisc.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. wisc.edu By observing the correlations between the protons of the methyl and isopropyl groups and the various carbons of the aromatic ring, the complete connectivity of this compound can be definitively confirmed. libretexts.org
The following table summarizes the expected NMR data for this compound based on its structure and typical chemical shift ranges.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations (Selected) |
| Aromatic CH | ~6.8 | ~127 | Yes | Correlations to isopropyl and methyl carbons |
| Isopropyl CH | ~3.1 | ~34 | Yes | Correlations to aromatic carbons and isopropyl methyl carbons |
| Isopropyl CH₃ | ~1.2 | ~24 | Yes | Correlation to isopropyl CH and aromatic carbons |
| Aromatic CH₃ | ~2.3 | ~21 | Yes | Correlations to aromatic carbons |
| Aromatic C (quaternary) | - | ~135-145 | No | Correlations from methyl and isopropyl protons |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Analysis of Group Frequencies and Their Perturbations
The analysis of group frequencies involves identifying the characteristic vibrational frequencies associated with specific functional groups within a molecule. msu.eduwikipedia.org These frequencies are often localized and can be used to confirm the presence of certain structural motifs. For this compound, key group frequencies include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methyl and isopropyl groups are expected in the 3000-2850 cm⁻¹ range. libretexts.org
C=C Stretching: The aromatic ring C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending modes of the aliphatic C-H bonds, occur at lower frequencies, contributing to the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org The substitution pattern on the benzene ring influences the positions of the out-of-plane C-H bending bands. libretexts.org
Perturbations to these group frequencies can arise from both intramolecular and intermolecular factors. For example, steric hindrance between the bulky isopropyl group and the adjacent methyl groups can cause slight shifts in the vibrational frequencies of these groups compared to less sterically crowded molecules.
Correlation with Molecular Geometry and Intermolecular Interactions
The vibrational spectrum of a molecule is directly related to its geometry. libretexts.orgnasa.gov A molecule with N atoms has 3N-6 vibrational modes (or 3N-5 for a linear molecule). libretexts.org The number and symmetry of these modes are determined by the point group symmetry of the molecule. libretexts.org By analyzing the number of observed IR and Raman active bands and comparing them to the predictions from group theory, information about the molecular symmetry can be obtained. libretexts.org
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of this compound. scirp.orgsemanticscholar.org Comparing the calculated spectrum with the experimental IR and Raman spectra can aid in the assignment of the observed vibrational bands to specific normal modes of the molecule. semanticscholar.org
Intermolecular interactions, such as those present in the solid state, can also influence the vibrational spectrum. americanpharmaceuticalreview.com In the crystalline form of this compound, intermolecular forces can lead to splitting of vibrational bands or the appearance of new bands that are not present in the gas or solution phase spectra. americanpharmaceuticalreview.com This makes vibrational spectroscopy a useful tool for studying polymorphism and solid-state packing.
The following table provides a general overview of the expected IR and Raman active modes for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Strong |
| C-H In-plane Bend | 1300 - 1000 | Medium | Medium |
| C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |
X-ray Crystallography for Precise Molecular Geometry Determination
However, obtaining a single crystal suitable for X-ray diffraction of this compound presents challenges, as it exists as a liquid under standard conditions. Crystallization would require specialized low-temperature techniques. A search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. Consequently, experimental data for the subsections below are not available.
Should a crystal structure of this compound be determined, the analysis would focus on how individual molecules arrange themselves within the crystal lattice. This arrangement, known as crystal packing, is governed by non-covalent intermolecular forces. researchgate.netpsu.edu For a non-polar molecule like this compound, the packing would be primarily dictated by van der Waals interactions, with molecules likely arranging to maximize packing efficiency. The bulky isopropyl and methyl groups would sterically influence the packing, potentially leading to a herringbone or a layered sheet-like motif, common in aromatic hydrocarbons. researchgate.net Supramolecular assemblies, which are larger, organized structures formed through specific intermolecular interactions, are not expected to be a dominant feature for this compound due to the lack of strong hydrogen bond donors or acceptors. eurjchem.commdpi.com
A hypothetical crystallographic analysis of this compound would provide precise measurements of its geometric parameters in the solid state.
Expected Bond Lengths and Angles:
Aromatic C-C Bonds: The bond lengths within the central benzene ring would be expected to be intermediate between a typical C-C single bond and C=C double bond, approximately 1.39 Å, characteristic of an aromatic system.
Aliphatic C-C Bonds: The bond between the ring and the isopropyl group (C-C(H)(CH₃)₂) and the methyl groups (C-CH₃) would be typical for sp²-sp³ and sp³-sp³ carbon-carbon single bonds, respectively (approx. 1.51-1.54 Å).
C-H Bonds: These would fall within the standard ranges for aromatic and aliphatic C-H bonds (approx. 1.08-1.10 Å).
Bond Angles: The angles within the benzene ring would be close to the ideal 120° for sp² hybridized carbons, though substitution could cause minor distortions. The tetrahedral geometry around the sp³ carbons of the isopropyl and methyl groups would result in angles close to 109.5°.
Dihedral Angles: Analysis of dihedral angles would reveal the conformation of the substituent groups relative to the benzene ring. A key parameter would be the dihedral angle defining the rotation of the isopropyl group, which would adopt a conformation that minimizes steric hindrance with the adjacent methyl groups on the ring.
Without experimental data, a definitive table cannot be constructed.
Mass Spectrometry for Isotopic Labeling and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine a compound's molecular weight and to deduce its structure by analyzing the fragmentation patterns that arise when the molecule breaks apart. libretexts.orglibretexts.org
Isotopic Labeling: Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C). mdpi.com This technique is a powerful tool for tracing metabolic pathways or elucidating reaction mechanisms. lucerna-chem.chbiorxiv.org For this compound, a study could involve synthesizing a deuterated version to track its fate in a chemical process or biological system. The mass spectrum of the labeled compound would show a molecular ion peak shifted to a higher mass corresponding to the number of incorporated isotopes, allowing it to be distinguished from its unlabeled counterpart. Specific isotopic labeling studies for this compound are not documented in the reviewed literature.
Fragmentation Studies: In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, forming a positively charged molecular ion (M⁺•). This ion is often unstable and breaks into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
For this compound (Molecular Weight: 162.27 g/mol ), the following fragmentation patterns are expected based on the principles of mass spectrometry for alkylbenzenes:
Molecular Ion (M⁺•): A peak corresponding to the intact molecular ion would be observed at m/z = 162. A smaller peak at m/z = 163 (the M+1 peak) would also be present due to the natural abundance of the ¹³C isotope.
Benzylic Cleavage (M-15): The most common fragmentation pathway for alkylbenzenes is the cleavage of a C-C bond beta to the aromatic ring, which results in the formation of a stable benzylic carbocation. For this compound, the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group is highly favorable. This would produce a very prominent peak, likely the base peak (the most intense peak in the spectrum), at m/z = 147.
Further Fragmentation: The ion at m/z 147 could potentially undergo further rearrangements or fragmentation, though this is less common than the initial benzylic cleavage. Other minor fragments from the cleavage of different bonds may also be observed.
The table below details the expected primary ions in the mass spectrum of this compound.
| m/z Value | Proposed Ion Structure | Fragment Lost | Notes |
|---|---|---|---|
| 162 | [C₁₂H₁₈]⁺• | - | Molecular Ion (M⁺•) |
| 147 | [C₁₁H₁₅]⁺ | •CH₃ | Loss of a methyl group from the isopropyl substituent (Benzylic cleavage). Expected to be the base peak. |
Theoretical and Computational Studies on 2,4,6 Trimethylcumene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netnih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical investigations, including the study of molecular structures, reaction energies, and spectroscopic properties. nih.gov DFT calculations are performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ), which approximates the solutions to the Schrödinger equation. nih.govnih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. tau.ac.ilgoogle.com For a flexible molecule like 2,4,6-trimethylcumene, which has rotatable bonds (particularly involving the isopropyl and methyl groups), this process is part of a broader conformational analysis.
Conformational analysis involves exploring the molecule's potential energy surface to identify all stable conformers (isomers that can be interconverted by rotation around single bonds) and determine their relative energies. iupac.orgconflex.net Methods like systematic searches or molecular dynamics simulations are used to explore different spatial arrangements. iupac.org The result of a geometry optimization for this compound would be a set of Cartesian coordinates for each atom, defining its most stable shape. This analysis would reveal the preferred orientations of the alkyl groups relative to the benzene (B151609) ring, influenced by steric hindrance and weak intramolecular interactions.
A detailed study would produce a data table listing the bond lengths, bond angles, and dihedral angles for the optimized geometry of the most stable conformer of this compound. However, specific published data for this analysis on this compound is not available.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information on this through the analysis of frontier molecular orbitals and the molecular electrostatic potential. dergipark.org.trmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com
The Molecular Electrostatic Potential (MEP) is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netsemanticscholar.org It helps in identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP analysis would likely show negative potential above and below the plane of the aromatic ring, characteristic of benzene derivatives.
A comprehensive study would provide the energies of the HOMO and LUMO orbitals and the resulting energy gap, along with a graphical representation of the MEP surface. No specific published values for this compound were found.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. tau.ac.ilijcce.ac.ir
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. mdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing predicted shifts with experimental data helps in the definitive assignment of signals. liverpool.ac.ukst-andrews.ac.uk
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the prediction of the infrared (IR) and Raman spectra. semanticscholar.org This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the molecule's normal modes of vibration (e.g., C-H stretching, ring bending). These calculations must be performed on an optimized geometry. tau.ac.il
Specific predicted NMR and vibrational data for this compound are not available from the performed searches. A hypothetical data table for predicted vs. experimental NMR shifts would be structured as follows:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | - | - |
| C2 | - | - |
| C3 | - | - |
| ... | - | - |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into how reactants are converted into products. mdpi.comrsc.org
Computational Investigations of Reaction Mechanisms and Kinetics
By mapping the potential energy surface, computational methods can elucidate the step-by-step pathway of a reaction. smu.edu This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. chemrxiv.orgnih.gov
The energy difference between the reactants and the transition state is the activation energy, which is a key parameter in determining the reaction rate (kinetics). walisongo.ac.id By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most favorable. mdpi.com For a reaction involving this compound, such as electrophilic aromatic substitution, these calculations could determine whether the electrophile adds preferentially to a specific position and the energy cost associated with that process.
Solvent Effects on Reaction Energetics
Most chemical reactions are carried out in a solvent, which can significantly influence reaction rates and equilibria. wikipedia.orgrsc.org Computational models can account for these solvent effects. Implicit solvent models (like the Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant, which solvates the solute molecule. nih.govExplicit solvent models involve including a number of individual solvent molecules in the calculation.
The choice of solvent can stabilize or destabilize reactants, products, and transition states differently. nih.goviupac.org For instance, a polar solvent will preferentially stabilize a polar transition state, potentially accelerating the reaction. wikipedia.org A computational study on a reaction of this compound would analyze how the energies of stationary points on the reaction pathway change when moving from the gas phase to different solvents, thereby predicting the solvent's impact on the reaction kinetics. ucsb.edu
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomistic level. unige.chacs.org These simulations model the movement of each atom in a system over time by numerically solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves and interacts with its environment. acs.org The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov
Research on related alkylbenzenes and substituted aromatic compounds provides significant insights into the likely dynamic properties of this compound. For instance, MD simulations of alkylbenzenes have been successfully used to determine transport properties like diffusion coefficients. nih.gov These studies often reveal how the size and shape of the alkyl substituents influence the molecule's mobility and the local structure of the surrounding fluid. msstate.edu For this compound, with its bulky isopropyl group and three methyl groups, simulations would be expected to show hindered rotation around the bond connecting the isopropyl group to the benzene ring.
The interactions of this compound are dominated by non-covalent forces, primarily van der Waals interactions and π-π stacking. nsf.gov Computational studies on similar molecules, such as derivatives of 2,4,6-trimethylbenzene, have quantified the energies of these interactions. nih.gov These analyses show that dispersive forces are the main contributors to intermolecular stabilization in the absence of strong hydrogen bonds. nih.gov In simulations of bulk liquid this compound, one would expect to observe specific orientational preferences due to π-π stacking between the benzene rings of adjacent molecules, though these would be significantly influenced by the steric hindrance of the substituent groups.
The dynamic behavior of molecules can be characterized by analyzing the simulation trajectories for various parameters. mdpi.com Key metrics include radial distribution functions (RDFs), which describe the probability of finding another atom at a certain distance from a reference atom, and conformational analysis, which examines the distribution of dihedral angles to identify preferred molecular shapes. msstate.edumdpi.com
Table 1: Illustrative Data from Molecular Dynamics Simulations of Aromatic Compounds
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Diffusion Coefficient (D) | A measure of the translational mobility of the molecule in a given medium. | For similar alkylbenzenes in solution, values are typically in the range of 1-5 x 10⁻⁵ cm²/s, decreasing with solvent viscosity and molecular size. nih.govmsstate.edu |
| Radial Distribution Function g(r) | Describes the local packing and structure around a central molecule. | For aromatic carbons, a peak around 4.5-5.5 Å often indicates π-π stacking interactions. researchgate.net |
| Isopropyl Group Torsion Angle | The dihedral angle defining the rotation of the isopropyl group relative to the benzene ring. | Analysis would likely show distinct energy minima corresponding to staggered conformations to minimize steric clash with the ortho-methyl groups. |
| Interaction Energy | The calculated energy of interaction between two molecules. | For π-π stacking in substituted benzenes, interaction energies are typically in the range of -2 to -5 kcal/mol. nih.gov |
This table is illustrative and provides typical values based on simulations of structurally similar compounds. Specific values for this compound would require dedicated simulation studies.
Force Field Development and Classical Simulations for Larger Assemblies
The reliability of classical simulations for large assemblies of molecules hinges on the accuracy of the force field employed. uni-paderborn.de A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov For molecules like this compound, these parameters must accurately represent bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). acs.org
Several general-purpose force fields, such as CHARMM, AMBER, OPLS, and GROMOS, are widely used for molecular simulations. nih.govresearchgate.net However, for specific molecules that are not part of the standard parameterization sets, new parameters may need to be developed. uni-paderborn.de The development of a robust force field for this compound would likely follow a well-established protocol. This involves obtaining partial atomic charges from quantum mechanics (QM) calculations and fitting Lennard-Jones parameters to reproduce experimental data for the bulk liquid, such as density and enthalpy of vaporization. nih.govmsstate.edu Bonded parameters are often tuned to match QM-calculated geometries and vibrational frequencies. nih.gov
The Transferable Potentials for Phase Equilibria (TraPPE) force field, for example, has been extended to various substituted benzenes by parameterizing exocyclic groups. msstate.edu This approach ensures that the resulting force field can accurately predict thermophysical properties over a range of conditions. For this compound, the parameters for the aromatic core would be well-established, but specific attention would be required for the torsional parameters governing the rotation of the isopropyl and methyl groups, as these dictate the molecule's conformational flexibility. msstate.edu
Once a reliable force field is established, classical simulations can be extended to study larger assemblies, such as the bulk liquid phase or its interface with other substances. These simulations can predict a wide range of thermodynamic properties. unige.ch For example, simulations of the liquid-vapor interface can be used to calculate surface tension, while simulations of the bulk liquid can yield properties like heat capacity and compressibility. researchgate.net
Table 2: Key Components of a Force Field for this compound
| Interaction Term | Description | Method of Parameterization |
|---|---|---|
| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. | Fitted to match experimental bond lengths and QM vibrational frequencies. |
| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Fitted to match experimental bond angles and QM vibrational frequencies. |
| Dihedral Torsion | Describes the energy barrier associated with rotation around a bond. | Fitted to QM potential energy scans of the rotation of the isopropyl and methyl groups. |
| Lennard-Jones Potential | Models van der Waals interactions (attraction and repulsion) between non-bonded atoms. | Fitted to reproduce experimental bulk properties like liquid density and enthalpy of vaporization. msstate.edu |
| Partial Atomic Charges | Accounts for electrostatic interactions due to the non-uniform distribution of electrons. | Derived from QM calculations, often fitted to reproduce the molecular electrostatic potential. nih.gov |
Classical simulations of larger assemblies of this compound can provide insights into collective phenomena that are not apparent from single-molecule studies. This includes understanding how local packing influences bulk properties and how the molecule behaves at interfaces, which is crucial for applications in materials science and chemical engineering. researchgate.netdiva-portal.org
Applications of 2,4,6 Trimethylcumene in Chemical Synthesis and Catalysis
2,4,6-Trimethylcumene as a Bulky Solvent or Reaction Medium
While specific, documented examples of this compound (isodurene) as a solvent are not widespread in readily available literature, its properties as a bulky, high-boiling, non-polar aromatic hydrocarbon suggest a potential role analogous to that of more common solvents like mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.org Bulky solvents are known to influence chemical reactions by virtue of their steric hindrance and solvation properties. researchgate.net
The stereochemical outcome of a reaction can be significantly influenced by the solvent environment. researchgate.net Bulky solvents like mesitylene, and by extension this compound, can affect the energy of transition states. sctunisie.org In stereoselective synthesis, the solvent can interact with reacting molecules and catalysts, altering the conformational preferences of intermediates and transition states. This dynamic interplay can shift the equilibrium between different solute-solvent clusters, which are the true reacting species, thereby dictating which stereoisomer is preferentially formed. researchgate.net For instance, in reactions involving bulky reactants or catalysts, a sterically demanding solvent can create a specific microenvironment that favors one pathway over another, potentially leading to higher diastereoselectivity or enantioselectivity. sctunisie.orgrsc.org
The steric bulk of a solvent can play a crucial role in suppressing unwanted side reactions. By sterically hindering the approach of reactants to undesired reactive sites, a bulky solvent can enhance the selectivity for the desired product. This is particularly relevant in elimination reactions, where the use of bulky bases is a well-known strategy to favor the formation of the less-substituted (Hofmann) alkene over the more substituted (Zaitsev) product. ksu.edu.samsu.edumasterorganicchemistry.com A bulky solvent can create a similar steric environment around the substrate, disfavoring the transition state that leads to the thermodynamically more stable, but sterically more demanding, Zaitsev product. masterorganicchemistry.com Furthermore, in processes like catalytic reforming, the use of catalysts with pore structures that accommodate specific molecules while excluding larger, bulkier ones helps prevent the formation of unwanted byproducts and carbonaceous deposits, enhancing catalyst stability and lifetime. tu-darmstadt.de A bulky solvent can serve a similar function by limiting intermolecular side reactions that lead to oligomerization or decomposition. acs.org
Derivatization of the 2,4,6-Trimethylphenyl (Mesityl) Moiety for Ligand Design in Organometallic Chemistry
While direct derivatization of this compound for ligand synthesis is not common, the closely related 2,4,6-trimethylphenyl group , known as the mesityl (Mes) group, is a cornerstone in the design of bulky ligands. wikipedia.org This structural motif is typically derived from mesitylene or 2,4,6-trimethylaniline (B148799) (mesidine). wikipedia.orgwikipedia.org The steric hindrance provided by the three methyl groups is fundamental to the stability and reactivity of the resulting metal complexes. researchgate.netacs.org
One of the most significant applications of the mesityl group is in the synthesis of N-heterocyclic carbene (NHC) ligands. wikipedia.org The archetypal bulky NHC ligand, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is synthesized from 2,4,6-trimethylaniline. wikipedia.orgwikipedia.org The synthesis typically involves the condensation of 2,4,6-trimethylaniline with glyoxal, followed by reaction with an acid and formaldehyde (B43269) (or a derivative) to form the imidazolium (B1220033) salt precursor, IMes·HCl. wikipedia.orgresearchgate.netacs.org Deprotonation of this salt yields the free carbene. nih.gov
Table 1: Simplified Synthesis of IMes Precursor (IMes·HCl)
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | 2,4,6-Trimethylaniline, Glyoxal | Glyoxal-bis(mesitylimine) | Formation of the diimine backbone. wikipedia.orgorgsyn.org |
IMes and its saturated backbone counterpart, SIMes, are crucial ligands in the development of second-generation Grubbs' catalysts for olefin metathesis. researchgate.netresearchgate.net The bulky mesityl groups stabilize the metal center, prevent dimerization, and enhance the catalyst's tolerance to various functional groups. nih.govrsc.org These catalysts exhibit high activity in reactions like ring-closing metathesis (RCM) and cross-metathesis (CM). nih.gov
The mesityl group is also used to create sterically demanding phosphine (B1218219) and amine ligands.
Phosphine Ligands: Mesitylphosphines, such as trimesitylphosphine, are prepared by reacting a mesityl Grignard reagent ((CH₃)₃C₆H₂MgBr) or mesityllithium (B1247292) with a phosphorus halide like phosphorus trichloride. wikipedia.org The significant steric bulk of these ligands is used to stabilize metal centers in low coordination states and low oxidation states. wikipedia.org This steric shielding is critical in many catalytic applications, including cross-coupling reactions where they can promote reductive elimination and prevent catalyst deactivation. rsc.org
Amine and Imine Ligands: 2,4,6-Trimethylaniline is a direct precursor for a variety of bulky amine and imine ligands. wikipedia.orglookchem.com For example, it can be condensed with 1,3-diketones to form bulky β-diketiminate (nacnac) ligands. chemicalbook.comchemdad.com These ligands are valued for their tunable steric and electronic properties and are used across a wide range of organometallic chemistry.
The steric bulk imparted by ligands is a critical parameter for controlling catalyst activity, selectivity, and stability. researchgate.netfrontiersin.org
Performance: In catalysis, bulky ligands like those derived from the mesityl group can create a sterically crowded environment around the metal center. acs.org This can influence the regioselectivity and stereoselectivity of a reaction by dictating the trajectory of substrate approach to the active site. rsc.orgmdpi.com For example, in some ruthenium-catalyzed oxidations, the catalytic activity follows the order of increasing steric hindrance (di-iso-propylphenyl > mesityl > phenyl), suggesting that the bulky ligand plays a key role in the turnover-limiting step. rsc.org However, the opposite trend can be observed in other reactions like transfer hydrogenation, where excessive bulk may hinder substrate access. rsc.org
Table 2: Comparison of NHC Ligands in Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
| Ligand | Key Feature | General Observation in RCM | Reference |
|---|---|---|---|
| IMes | Unsaturated backbone, Mesityl N-substituents | Highly efficient for many RCM reactions, especially macrocyclizations. | nih.gov |
| SIMes | Saturated backbone, Mesityl N-substituents | Often provides higher stability and activity compared to IMes. | nih.govuzh.ch |
| IPr | Unsaturated backbone, Di-isopropylphenyl N-substituents | More sterically demanding than IMes, leading to greater stability and high activity in RCM and CM. | nih.gov |
| Unsymmetrical NHCs | e.g., N-alkyl, N'-mesityl | Catalytic activity is highly dependent on the nature of both substituents, allowing for fine-tuning. | beilstein-journals.org |
This demonstrates that while a specific compound like this compound may have limited direct applications, its structural features are emblematic of a broader class of sterically hindered molecules that are indispensable tools for modern chemistry. The 2,4,6-trimethylphenyl (mesityl) group, in particular, has proven to be a privileged scaffold in ligand design, enabling the development of robust and highly active catalysts. rsc.orguw.edu.pl
This compound as a Model Compound for Fundamental Steric Effect Studies
Steric effects are nonbonding interactions that influence the shape, reactivity, and stability of molecules and transition states. wikipedia.org They arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds lead to an increase in energy. wikipedia.org Compounds with significant steric bulk are often used as model systems to probe and understand the influence of these steric interactions on reaction rates and equilibria.
This compound serves as an excellent model compound for investigating such fundamental steric effects due to its distinct substitution pattern. The isopropyl group, in conjunction with the two ortho-methyl groups, creates a highly congested environment around the benzene (B151609) ring. This steric hindrance can be systematically studied to understand its impact on various chemical phenomena:
Reaction Kinetics: The bulky nature of the 2,4,6-trimethylcumyl group can significantly slow down chemical reactions at the aromatic ring or at the benzylic position of the isopropyl group. wikipedia.org By comparing the reaction rates of this compound derivatives with less hindered analogues, researchers can quantify the steric retardation effect. This is particularly valuable in studies of electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical reactions.
Conformational Analysis: The steric repulsion between the ortho-methyl groups and the methyl groups of the isopropyl substituent restricts the rotation around the aryl-isopropyl bond. Studying the rotational barriers and preferred conformations of this compound provides valuable data for calibrating and validating computational chemistry models that aim to predict molecular geometries and energies.
Catalyst-Substrate Interactions: In catalysis, the size and shape of a substrate can dictate its ability to bind to a catalyst's active site. nih.govlibretexts.org this compound can be used as a probe substrate to map the steric tolerance of a catalyst. If a reaction proceeds with a less bulky substrate but is inhibited with this compound, it provides clear evidence that the active site is sterically constrained.
To contextualize the steric profile of the 2,4,6-trimethylcumyl group, a comparison with other common bulky substituents used in steric effect studies is useful.
Table 1: Comparison of Steric Parameters for Bulky Substituents
| Substituent Group | Key Structural Features | Typical Application in Steric Studies |
|---|---|---|
| 2,4,6-Trimethylcumyl | Isopropyl group with two ortho-methyl groups | Model for combined steric effects of alkyl groups on aromatic reactivity and conformation. |
| tert-Butyl | Three methyl groups on a single carbon | Classic example of a sterically demanding group used to block reaction sites. wikipedia.org |
| Mesityl (2,4,6-Trimethylphenyl) | Three methyl groups on an aromatic ring | Used to stabilize reactive intermediates and as a bulky ligand component. |
| Tricyclohexylphosphine | Three cyclohexyl rings on a phosphorus atom | A bulky phosphine ligand used in homogeneous catalysis to influence catalyst activity and selectivity. wikipedia.org |
| 2,6-Di-tert-butylphenyl | Two tert-butyl groups ortho to the point of attachment | Provides extreme steric shielding, used in creating "super-stabilizers" for polymers. wikipedia.org |
Role as a Synthetic Intermediate in the Preparation of Advanced Materials
While direct, large-scale industrial applications of this compound are not widespread, its structure makes it a valuable potential intermediate for the synthesis of specialized, high-performance materials where molecular architecture is key to function. Its role is analogous to other highly substituted aromatic compounds, such as 2,4,6-trimethylaniline (mesidine), which serves as a building block for dyes and robust ligands for catalysts. wikipedia.org
The primary utility of this compound as a synthetic intermediate lies in its potential to be converted into functionalized monomers for polymerization or into bulky ligands for coordination chemistry. The sterically hindered framework can impart desirable properties to the final material, such as enhanced thermal stability, altered solubility, and controlled intermolecular interactions.
Potential Synthetic Pathways and Applications:
Monomers for Specialty Polymers: this compound can be chemically modified to introduce polymerizable functional groups. For instance, nitration followed by reduction—a common pathway for aromatic compounds—can yield 2,4,6-trimethylcumylamine. wikipedia.org This amine could then be used as a monomer to synthesize specialty polyamides or polyimides. The bulky, non-polar 2,4,6-trimethylcumyl group incorporated into the polymer backbone would likely decrease chain packing, potentially increasing solubility in organic solvents and raising the glass transition temperature. The synthesis of such monomers allows for the creation of polymers with precisely engineered properties. mit.edu
Ligands for Homogeneous Catalysis: The development of advanced catalysts often relies on the design of sophisticated ligands that control the metal center's reactivity and selectivity. wikipedia.org Derivatives of this compound could be transformed into phosphine, N-heterocyclic carbene (NHC), or diimine ligands. For example, the aforementioned 2,4,6-trimethylcumylamine could be condensed with a diketone to form a bulky diimine ligand. Such ligands are crucial in catalysts used for olefin polymerization and fine chemical synthesis, where the steric environment created by the ligand is paramount for controlling the catalytic outcome. wikipedia.org
Table 2: Potential Functionalization of this compound for Advanced Materials
| Starting Material | Reaction Sequence | Potential Intermediate | Target Advanced Material | Desired Property from Steric Bulk |
|---|
| This compound | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., H₂/Pd) | 2,4,6-Trimethylcumylamine | Specialty Polyamides/Polyimides | Increased thermal stability, modified solubility. | | This compound | 1. Bromination (NBS) 2. Lithiation (n-BuLi) 3. Reaction with PCl₃ | 2,4,6-Trimethylcumylphosphine | Bulky Phosphine Ligands for Catalysis | Control of catalyst selectivity and activity. | | 2,4,6-Trimethylcumylamine | Condensation with Glyoxal | Glyoxal-bis(2,4,6-trimethylcumylimine) | Diimine Ligands for Metal Catalysts | Stabilization of the metal center, influencing catalytic performance. |
The synthesis of these advanced materials hinges on multi-step chemical transformations where this compound serves as a foundational building block. sigmaaldrich.comrsc.org Its rigid and bulky structure is a key design element transferred to the final polymer or catalyst, demonstrating its potential as a valuable, albeit specialized, synthetic intermediate.
Future Research Directions and Perspectives on 2,4,6 Trimethylcumene
Untapped Synthetic Avenues and Methodological Advancements
The synthesis of polysubstituted benzenes like 2,4,6-trimethylcumene traditionally relies on methods such as Friedel-Crafts alkylation. libretexts.orgopenstax.org However, these classic methods often face challenges including catalyst deactivation, and lack of selectivity, leading to isomeric mixtures that require extensive purification. numberanalytics.com Future research will likely focus on developing more efficient and selective synthetic strategies.
One promising avenue is the advancement of heterogeneous catalysis, particularly the use of zeolites. mdpi.combohrium.com Zeolite catalysts offer shape-selectivity that can direct alkylation to specific positions on the aromatic ring, potentially leading to higher yields of the desired this compound isomer and minimizing the formation of byproducts. mdpi.com The development of novel zeolite structures and the modification of existing ones could provide catalysts with enhanced stability and activity for the synthesis of highly substituted aromatics. mdpi.com
Furthermore, inspiration can be drawn from the synthesis of structurally similar compounds. For instance, the synthesis of 2,4,6-trimethylaniline (B148799) involves the selective mononitration of mesitylene (B46885) followed by reduction. chemicalbook.comgoogle.com Exploring analogous selective functionalization strategies for cumene (B47948) or its derivatives could open new pathways to this compound. The development of cascade reactions, where multiple synthetic steps are combined into a single, efficient process, also represents a significant area for future investigation. acs.org
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantage | Research Focus |
| Shape-Selective Zeolite Catalysis | Higher selectivity, reduced byproducts, catalyst reusability. mdpi.combohrium.com | Development of novel zeolite structures with optimized pore sizes and active sites. |
| Directed Functionalization | Precise control over substituent placement. | Investigating directing groups and reaction conditions for selective alkylation. |
| Cascade Reactions | Increased efficiency, reduced waste and purification steps. acs.org | Designing multi-step, one-pot syntheses from readily available starting materials. |
| Green Catalysis | Environmentally benign processes, use of renewable feedstocks. numberanalytics.com | Exploring solid acid catalysts and CO2 as an alkylating agent. acs.orgfiveable.me |
Advanced Computational Modeling for Complex Systems
The steric and electronic properties of this compound make it an interesting candidate for advanced computational modeling. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into its behavior at the molecular level. ekb.egnih.govnih.govresearchgate.net
Future computational studies could focus on several key areas. Firstly, accurate prediction of the electronic structure and spectroscopic properties of this compound and its derivatives can guide experimental work. gndu.ac.innorthwestern.eduaps.org Understanding the molecule's frontier molecular orbitals (HOMO-LUMO gap) can help in designing new reactions and predicting its reactivity. ekb.eg
Secondly, computational modeling can be instrumental in elucidating reaction mechanisms. For instance, simulating the interaction of this compound with catalysts can help in understanding the factors that control selectivity in synthetic processes. researchgate.net This knowledge can then be used to design more efficient catalysts.
Finally, molecular dynamics simulations can predict the behavior of this compound in larger, more complex systems. This includes modeling its interactions with other molecules, polymers, or surfaces, which is crucial for developing its applications in materials science and host-guest chemistry. nih.govrasayanjournal.co.in The development of machine learning models trained on quantum mechanical data could further accelerate the prediction of properties for a wide range of systems containing the this compound framework. mpg.de
Exploration of Novel Applications in Materials Science and Green Chemistry
The unique structure of this compound makes it a promising, yet largely untapped, chemical building block for the creation of advanced materials. europa.eusigmaaldrich.comjhu.edu Its bulky and rigid nature can be exploited to synthesize polymers and materials with tailored properties.
In polymer science, this compound derivatives could be used as monomers to create polymers with high thermal stability, specific mechanical properties, or unique processing characteristics. For example, the related compound 2,4,6-trimethylstyrene (B1346984) is already utilized in studies of cationic polymerization. Future research could explore the polymerization of other vinyl or functionalized derivatives of this compound to create novel polymer architectures. researchgate.netnih.gov The incorporation of this bulky group could lead to materials with interesting properties such as increased free volume or altered chain packing.
In the realm of green chemistry, the focus is on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The development of greener synthetic routes to this compound using solid acid catalysts or renewable feedstocks is a key research direction. numberanalytics.comfiveable.me Furthermore, derivatives of this compound could find applications as components of more environmentally benign products, such as bio-based polymers or safer solvents. rsc.org
Table 2: Potential Applications of this compound in Materials and Green Chemistry
| Application Area | Potential Role of this compound | Research Direction |
| Advanced Polymers | As a bulky monomer to control polymer properties. | Synthesis and characterization of polymers from functionalized this compound derivatives. sigmaaldrich.comresearchgate.net |
| Functional Materials | As a building block for materials with specific thermal or mechanical properties. springerprofessional.deroutledge.com | Incorporation into frameworks for applications in separation or catalysis. |
| Green Solvents | As a component of less hazardous solvent mixtures. | Investigation of its solvent properties and environmental impact. |
| Bio-based Materials | As a target molecule from renewable aromatic sources. rsc.org | Development of synthetic routes from bio-based feedstocks. |
Interdisciplinary Research Integrating this compound Frameworks
The distinct structural features of this compound position it at the intersection of several scientific disciplines, creating opportunities for exciting interdisciplinary research. Its sterically hindered nature is a key characteristic that can be leveraged in fields beyond traditional chemistry.
One area of significant potential is host-guest chemistry. wikipedia.orgmdpi.com The rigid and pre-organized structure of molecules containing the this compound framework could make them ideal hosts for encapsulating specific guest molecules. rsc.orgnih.gov The size and shape of the cavity formed by these host molecules could be tuned by modifying the substituents on the aromatic ring, leading to highly selective recognition and binding. This could have applications in areas such as sensing, separations, and drug delivery.
The study of sterically hindered aromatic compounds also has implications for understanding fundamental chemical phenomena, such as the influence of steric effects on reaction rates and equilibria, and on intermolecular interactions like hydrogen bonding. nih.govacs.org Research on this compound could provide valuable data for refining theoretical models of these phenomena.
Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully realize the potential of this compound. Such interdisciplinary efforts will undoubtedly lead to new discoveries and innovative applications for this intriguing molecule. gndu.ac.inliverpool.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
